molecular formula C3H6ClNO2SZn B1600308 Zinc Cysteinate Hydrochloride CAS No. 549521-94-0

Zinc Cysteinate Hydrochloride

Cat. No. B1600308
CAS RN: 549521-94-0
M. Wt: 221 g/mol
InChI Key: ZACWWEXAGRDPTH-JIZZDEOASA-L
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Description

Zinc Cysteinate Hydrochloride is a compound that increases the activity of antioxidative enzymes . It is composed of zinc, a necessary trace element in the diet, and cysteine, a semiessential proteinogenic amino acid . The molecular formula of Zinc Cysteinate Hydrochloride is C3H6ClNO2SZn .


Synthesis Analysis

Zinc chelates, such as Zinc Cysteinate Hydrochloride, can be synthesized with various chelating agents like citric acid, glycine, lysine, maleate, tartrate, and oxalate . The extent of chelation can be analyzed with Fourier Transform Infrared spectroscopy (FT-IR) .


Molecular Structure Analysis

Cysteine residues can display high affinity toward zinc ions (Zn2+), and these resulting Zn2±cysteine complexes are critical mediators of protein structure, catalysis, and regulation . The ionization state of the thiol group of cysteine governs its ability to bind metals, including Zn2+ .


Chemical Reactions Analysis

Zinc(II) ion reacts with aqueous ammonia to precipitate white gelatinous Zn(OH)2 . The zinc(II) hydroxide precipitate dissolves in excess ammonia . Zinc also reacts with sodium hydroxide to precipitate zinc(II) hydroxide .

Future Directions

Research on zinc and its compounds, including Zinc Cysteinate Hydrochloride, is ongoing. Future directions include further exploration of the mechanisms that control brain zinc homeostasis, which is imperative to the development of preventive and treatment regimens for neurological disorders . Another area of interest is the role of zinc in the pathophysiology and treatment of affective disorders .

properties

IUPAC Name

zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWWEXAGRDPTH-JIZZDEOASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)[S-].Cl.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)[S-].Cl.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440005
Record name Zinc Cysteinate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc Cysteinate Hydrochloride

CAS RN

549521-94-0
Record name Zinc Cysteinate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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